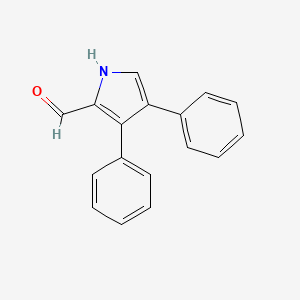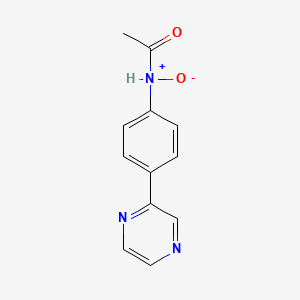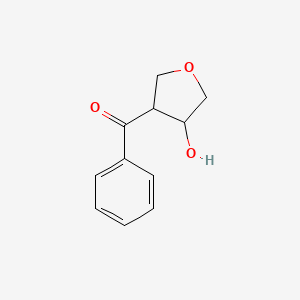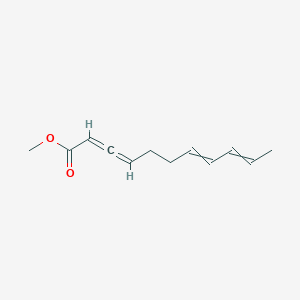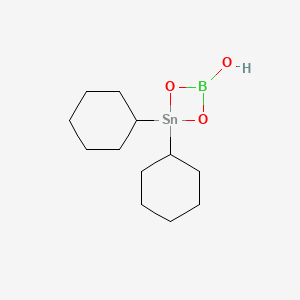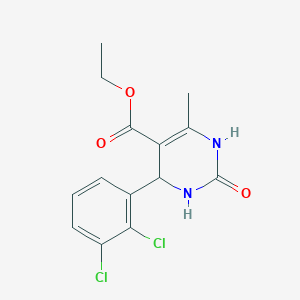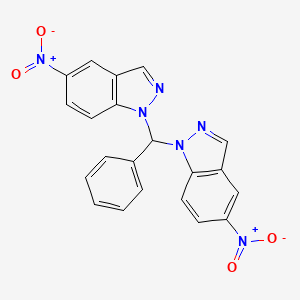
1,1'-(Phenylmethylene)bis(5-nitro-1H-indazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acyl hydrazides to form the indazole ring, followed by nitration to introduce the nitro groups . The phenylmethylene bridge can be introduced through a condensation reaction with benzaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient cyclization and nitration . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indazoles, and various functionalized indazole compounds .
Scientific Research Applications
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Shares the nitroindazole core but lacks the phenylmethylene bridge.
1-Methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of the phenylmethylene bridge.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Uniqueness
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is unique due to its phenylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
105873-87-8 |
|---|---|
Molecular Formula |
C21H14N6O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-nitro-1-[(5-nitroindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C21H14N6O4/c28-26(29)17-6-8-19-15(10-17)12-22-24(19)21(14-4-2-1-3-5-14)25-20-9-7-18(27(30)31)11-16(20)13-23-25/h1-13,21H |
InChI Key |
CKAWZVGIGINADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



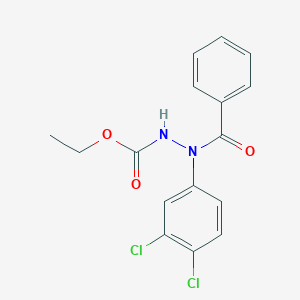
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
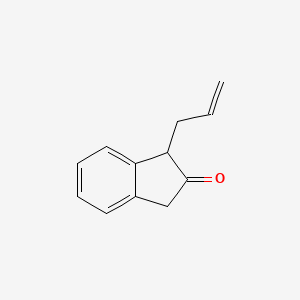

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
